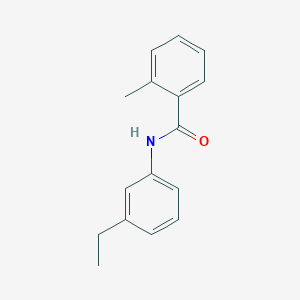
N-(2-ethylphenyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-2-methylbenzamide, commonly known as DEET, is a synthetic chemical compound that is used as an insect repellent. It was first developed by the US Army in 1946 for use by soldiers in tropical regions. Since then, it has become the most widely used insect repellent in the world, and is used in a variety of products, including sprays, lotions, and creams.
作用机制
The exact mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insects' ability to detect humans and other animals. It is thought to disrupt the insects' olfactory receptors, making it difficult for them to detect the chemicals that humans and animals emit.
Biochemical and Physiological Effects:
DEET has been shown to have a number of biochemical and physiological effects on both insects and humans. In insects, it can cause changes in the levels of neurotransmitters, leading to altered behavior and reduced feeding. In humans, it has been shown to have a number of effects, including skin irritation, eye irritation, and respiratory irritation.
实验室实验的优点和局限性
DEET has a number of advantages and limitations for use in lab experiments. One advantage is its effectiveness in repelling insects, which can help to reduce the number of confounding variables in experiments. However, its effects on insects and humans can also make it difficult to control for other factors, and it may not be suitable for use in all types of experiments.
未来方向
There are a number of potential future directions for research on DEET. One area of interest is the development of new insect repellents that are more effective or have fewer side effects than DEET. Another area of interest is the use of DEET as a drug delivery agent, which could have a number of potential applications in medicine. Finally, there is also interest in studying the long-term effects of DEET exposure on both insects and humans, as well as its potential impact on the environment.
合成方法
DEET is synthesized using a multi-step process that involves the reaction of 2-methylbenzoyl chloride with 2-ethylphenol in the presence of a base catalyst. The resulting product is then purified through a series of distillation and crystallization steps to yield pure DEET.
科学研究应用
DEET has been extensively studied for its insect-repelling properties, and is widely used in both commercial and residential settings. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and flies. In addition to its use as an insect repellent, DEET has also been studied for its potential use as a pesticide and as a drug delivery agent.
属性
CAS 编号 |
22978-57-0 |
|---|---|
分子式 |
C16H17NO |
分子量 |
239.31 g/mol |
IUPAC 名称 |
N-(2-ethylphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-3-13-9-5-7-11-15(13)17-16(18)14-10-6-4-8-12(14)2/h4-11H,3H2,1-2H3,(H,17,18) |
InChI 键 |
DCXLMGKGPSFIBV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2C |
规范 SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



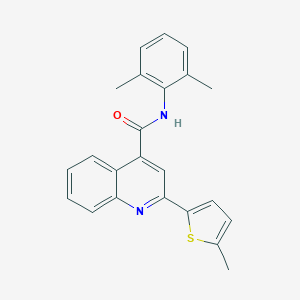
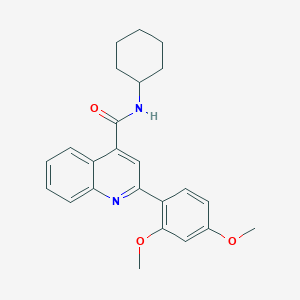
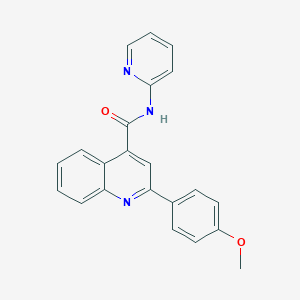
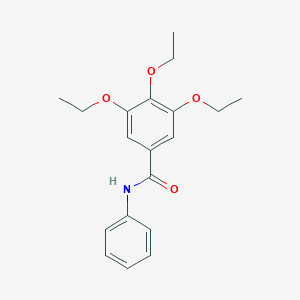



![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)



![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B186058.png)
